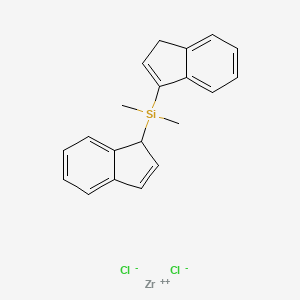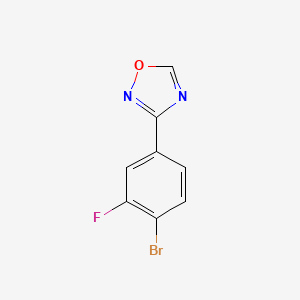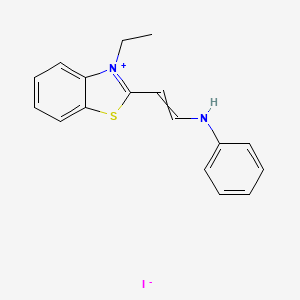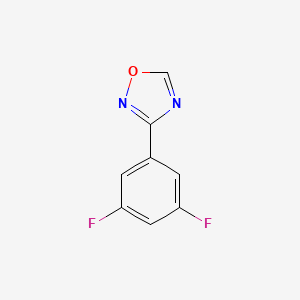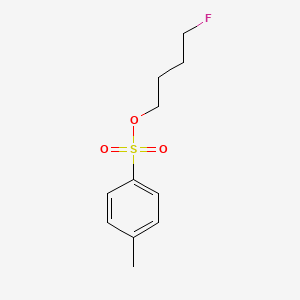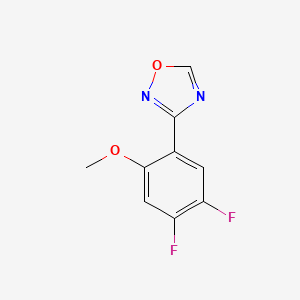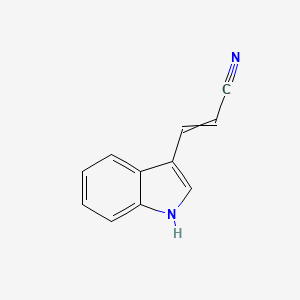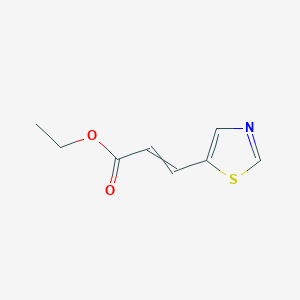
Ethyl(E)-3-(thiazol-5-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Etil (E)-3-(tiazol-5-il)acrilato es un compuesto orgánico que presenta un anillo de tiazol y una porción de acrilato.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del Etil (E)-3-(tiazol-5-il)acrilato generalmente implica la reacción de derivados de tiazol con acrilato de etilo bajo condiciones específicas. Un método común incluye el uso de un catalizador básico para facilitar la reacción entre el tiazol y el acrilato de etilo, lo que da como resultado la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial del Etil (E)-3-(tiazol-5-il)acrilato puede implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación para aislar el compuesto de manera eficiente .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Etil (E)-3-(tiazol-5-il)acrilato puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El anillo de tiazol puede sufrir reacciones de sustitución con varios electrófilos y nucleófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios electrófilos y nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas y niveles de pH para asegurar las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de tiazol, mientras que las reacciones de sustitución pueden producir una variedad de derivados de tiazol sustituidos .
Aplicaciones Científicas De Investigación
El Etil (E)-3-(tiazol-5-il)acrilato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a su estructura química única.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas
Mecanismo De Acción
El mecanismo de acción del Etil (E)-3-(tiazol-5-il)acrilato implica su interacción con dianas moleculares específicas. El anillo de tiazol puede interactuar con varias enzimas y receptores, modulando su actividad. Esta interacción puede conducir a la activación o inhibición de vías bioquímicas específicas, lo que da como resultado los efectos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
2-anilino-4-(tiazol-5-il)-pirimidinas: Estos compuestos comparten el anillo de tiazol y se han estudiado por su selectividad de unión con cinasas dependientes de ciclinas.
N-acil- y N-imidoil-tioureas: Estos compuestos también contienen derivados de tiazol y se utilizan en varias aplicaciones sintéticas.
Singularidad
El Etil (E)-3-(tiazol-5-il)acrilato es único debido a su combinación específica del anillo de tiazol y la porción de acrilato, lo que le confiere propiedades químicas y biológicas distintivas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C8H9NO2S |
|---|---|
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
ethyl 3-(1,3-thiazol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-5-9-6-12-7/h3-6H,2H2,1H3 |
Clave InChI |
ZHDWGLWIAHGRFQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CN=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




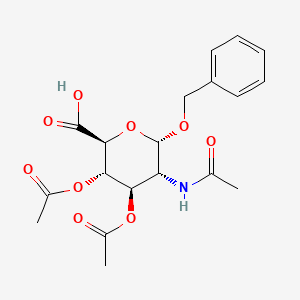
![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12444323.png)
